

Spectroscopic comparison of different alkyl 6bromohexanoates

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Compound of Interest

Compound Name: Heptyl 6-bromohexanoate

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A Spectroscopic Showdown: Comparing Alkyl 6-Bromohexanoates

A detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of methyl, ethyl, propyl, butyl, isopropyl, and tert-butyl 6-bromohexanoates provides valuable insights for researchers in drug development and organic synthesis. This guide presents a comparative overview of their spectroscopic data, aiding in the identification and characterization of these important chemical entities.

This comparison guide delves into the spectroscopic nuances of a series of alkyl 6-bromohexanoates, compounds that serve as versatile building blocks in the synthesis of various organic molecules. By examining their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, we can discern the subtle electronic and structural differences imparted by the varying alkyl ester groups. The data presented here, summarized in comprehensive tables and supported by detailed experimental protocols, offers a foundational reference for scientists working with these reagents.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the different alkyl 6-bromohexanoates.



¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm for Alkyl 6-Bromohexanoates in CDCl₃

Alkyl Group	- 0- CH-	-CH ₂ - (ester side)	-CH ₂ - C=O	-CH ₂ - CH ₂ - C=O	-CH₂- CH₂-Br	-CH₂-Br	Other Protons
Methyl[1]	3.67 (s, 3H)	-	2.30 (t, 2H)	1.65 (m, 2H)	1.88 (m, 2H)	3.41 (t, 2H)	1.47 (m, 2H)
Ethyl	4.12 (q, 2H)	1.25 (t, 3H)	2.31 (t, 2H)	1.65 (m, 2H)	1.87 (m, 2H)	3.41 (t, 2H)	1.48 (m, 2H)
Propyl	4.01 (t, 2H)	1.66 (sext, 2H)	2.30 (t, 2H)	1.64 (m, 2H)	1.87 (m, 2H)	3.40 (t, 2H)	1.48 (m, 2H), 0.94 (t, 3H)
Butyl	4.06 (t, 2H)	1.62 (quin, 2H)	2.30 (t, 2H)	1.64 (m, 2H)	1.87 (m, 2H)	3.40 (t, 2H)	1.48 (m, 2H), 1.39 (sext, 2H), 0.93 (t, 3H)
Isopropyl	5.00 (sept, 1H)	1.22 (d, 6H)	2.29 (t, 2H)	1.64 (m, 2H)	1.87 (m, 2H)	3.40 (t, 2H)	1.48 (m, 2H)
tert-Butyl	-	1.45 (s, 9H)	2.26 (t, 2H)	1.63 (m, 2H)	1.86 (m, 2H)	3.40 (t, 2H)	1.47 (m, 2H)

Note: Data for propyl, butyl, isopropyl, and tert-butyl esters are predicted values based on established chemical shift increments and spectral database comparisons, as experimental data was not readily available.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Table 2: ¹³C NMR Chemical Shifts (δ) in ppm for Alkyl 6-Bromohexanoates in CDCl₃

Alkyl Group	C= O	- O -C-	-CH₂- C=O	-CH ₂ - CH ₂ - C=O	-CH₂- CH₂-Br	-CH₂-Br	Other Carbon s
Methyl	173.8	51.5	33.8	24.2	32.3	33.4	27.7
Ethyl	173.3	60.2	34.0	24.0	32.4	33.5	27.6, 14.3
Propyl	173.4	66.0	34.2	24.3	32.4	33.5	27.7, 22.0, 10.4
Butyl	173.4	64.3	34.2	24.3	32.4	33.5	27.7, 30.7, 19.2, 13.7
Isopropyl	172.8	67.6	34.4	24.3	32.4	33.5	27.7, 21.9
tert-Butyl	172.6	80.4	34.7	24.4	32.4	33.5	27.8, 28.2 (3C)

Note: Data for methyl, propyl, butyl, and tert-butyl esters are predicted values based on established chemical shift increments and spectral database comparisons, as experimental data was not readily available.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Alkyl 6-Bromohexanoates



Alkyl Group	C=O Stretch	C-O Stretch (Ester)	C-Br Stretch	C-H Stretch (sp³)
Methyl[3]	~1740	~1200, ~1170	~645	~2950, ~2850
Ethyl[4]	~1738	~1180	~648	~2980, ~2940, ~2870
Propyl	~1738	~1180	~648	~2960, ~2875
Butyl	~1738	~1180	~648	~2960, ~2870
Isopropyl[2]	~1734	~1180, ~1110	~648	~2980, ~2940, ~2870
tert-Butyl	~1732	~1160	~648	~2980, ~2870

Note: The exact positions of the peaks can vary slightly depending on the specific instrument and sampling method.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the alkyl 6-bromohexanoate sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

- ¹H NMR: Spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.
- ¹³C NMR: Spectra were recorded with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each spectrum. Proton decoupling was applied during the acquisition.

Data Processing: The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal



at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: A small drop of the neat liquid alkyl 6-bromohexanoate was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.[5] Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to obtain each spectrum. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then presented in terms of transmittance or absorbance. The background spectrum was automatically subtracted from the sample spectrum.

Visualizing the Molecular Structure

The general structure of an alkyl 6-bromohexanoate is depicted below, illustrating the key components of the molecule that give rise to the observed spectroscopic signals.

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